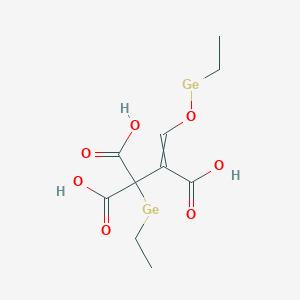
N-Acetyl-D-phenylalanyl-D-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-D-phenylalanyl-D-phenylalaninamide is a synthetic compound that belongs to the class of peptides It is composed of two phenylalanine residues linked by an amide bond, with an acetyl group attached to the nitrogen atom of the first phenylalanine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-phenylalanyl-D-phenylalaninamide typically involves the coupling of N-acetyl-D-phenylalanine with D-phenylalanine. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) and are conducted under inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is often obtained as a crystalline solid .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-D-phenylalanyl-D-phenylalaninamide undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Oxidation: The phenyl groups can undergo oxidation reactions, leading to the formation of quinones.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Hydrolysis: Yields N-acetyl-D-phenylalanine and D-phenylalanine.
Oxidation: Produces phenylalanine-derived quinones.
Substitution: Results in various N-acyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-Acetyl-D-phenylalanyl-D-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its potential role in modulating enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of N-Acetyl-D-phenylalanyl-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to opioid receptors, exerting analgesic effects by modulating pain pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-D-phenylalanine: A simpler analog with one phenylalanine residue.
N-Acetyl-L-phenylalanine: The L-enantiomer of N-Acetyl-D-phenylalanine.
N-Acetyl-D-phenylalanyl-L-phenylalaninamide: A dipeptide with mixed chirality.
Uniqueness
N-Acetyl-D-phenylalanyl-D-phenylalaninamide is unique due to its specific stereochemistry and the presence of two phenylalanine residues. This configuration imparts distinct biochemical properties, making it valuable for studying stereochemical effects in peptides and for potential therapeutic applications .
Propiedades
Número CAS |
24809-26-5 |
|---|---|
Fórmula molecular |
C20H23N3O3 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C20H23N3O3/c1-14(24)22-18(13-16-10-6-3-7-11-16)20(26)23-17(19(21)25)12-15-8-4-2-5-9-15/h2-11,17-18H,12-13H2,1H3,(H2,21,25)(H,22,24)(H,23,26)/t17-,18-/m1/s1 |
Clave InChI |
MRIDWVSVNKEVEJ-QZTJIDSGSA-N |
SMILES isomérico |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N |
SMILES canónico |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



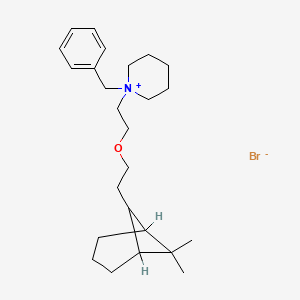

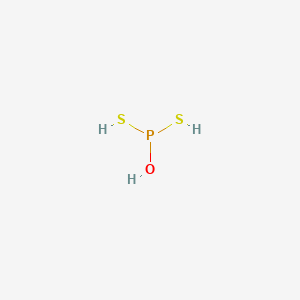
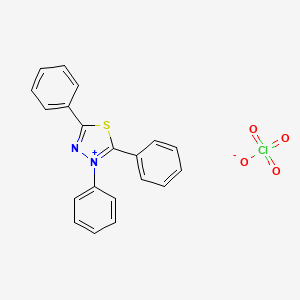

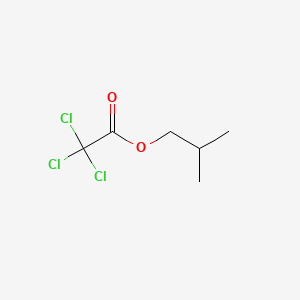

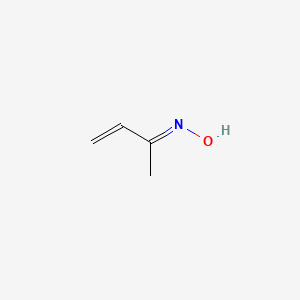
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688066.png)

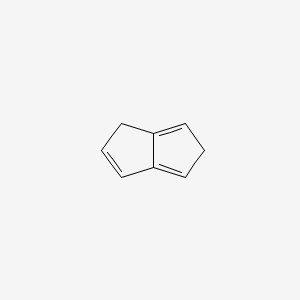
![Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14688093.png)
